molecular formula C11H23NO2 B12820870 tert-Butyl (S)-2-amino-2,4-dimethylpentanoate

tert-Butyl (S)-2-amino-2,4-dimethylpentanoate

Cat. No.: B12820870
M. Wt: 201.31 g/mol
InChI Key: YWLNXAREFLBDMQ-NSHDSACASA-N
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Description

tert-Butyl (S)-2-amino-2,4-dimethylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a pentanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (S)-2-amino-2,4-dimethylpentanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-amino-2,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (S)-2-amino-2,4-dimethylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-amino-3-methylbutanoate
  • tert-Butyl (S)-2-amino-2-methylpropanoate
  • tert-Butyl (S)-2-amino-4-methylpentanoate

Uniqueness

tert-Butyl (S)-2-amino-2,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group provides steric hindrance, influencing its interaction with enzymes and other biological molecules .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-2,4-dimethylpentanoate

InChI

InChI=1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3/t11-/m0/s1

InChI Key

YWLNXAREFLBDMQ-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)CC(C)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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